molecular formula C18H14N4O6 B11704317 Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate

Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate

Cat. No.: B11704317
M. Wt: 382.3 g/mol
InChI Key: KHMFIESLBMIBDL-UHFFFAOYSA-N
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Description

Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate is a complex organic compound with a molecular formula of C18H14N4O6 This compound features a quinoline ring substituted with nitro groups and an ethyl ester of aminobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate typically involves the following steps:

    Nitration of Quinoline: The quinoline ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.

    Amination: The nitrated quinoline is then reacted with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Ammonia, primary amines, alcohols.

Major Products Formed

    Reduction: Formation of Ethyl 4-[(5,7-diaminoquinolin-8-yl)amino]benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of quinoline derivatives with additional functional groups.

Scientific Research Applications

Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(5,7-diaminoquinolin-8-yl)amino]benzoate: Similar structure but with amino groups instead of nitro groups.

    Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate derivatives: Various derivatives with different substituents on the quinoline or benzoate rings.

Uniqueness

This compound is unique due to the presence of both nitro groups and a quinoline ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14N4O6

Molecular Weight

382.3 g/mol

IUPAC Name

ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate

InChI

InChI=1S/C18H14N4O6/c1-2-28-18(23)11-5-7-12(8-6-11)20-17-15(22(26)27)10-14(21(24)25)13-4-3-9-19-16(13)17/h3-10,20H,2H2,1H3

InChI Key

KHMFIESLBMIBDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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